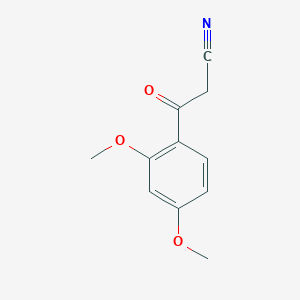

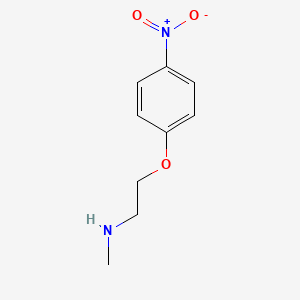

N-methyl-2-(4-nitrophenoxy)ethanamine

Overview

Description

N-methyl-2-(4-nitrophenoxy)ethanamine is an aromatic compound characterized by the presence of a nitro group and a methylaminoethoxy substituent on the benzene ring

Mechanism of Action

Target of Action

Nitro compounds are known to have high anti-infective activity . They are often used as intermediates in the synthesis of dyes, pharmaceuticals, and specialty chemicals .

Mode of Action

Nitro compounds are known to undergo various chemical reactions such as coupling, condensation, and nucleophilic substitution . In the case of azobenzene derivatives, they exhibit a robust and reversible light-induced trans-cis isomerization about the N-N bond .

Biochemical Pathways

Nitro compounds are known to participate in diverse reactions, enabling the synthesis of new compounds . They also play a significant role in organic synthesis, particularly in the production of dyes and pharmaceuticals .

Pharmacokinetics

Nitro compounds generally demonstrate predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

Nitro compounds are known to have high anti-infective activity , suggesting that they may have potential antimicrobial effects.

Action Environment

The action, efficacy, and stability of 4-Nitro-(2-methylaminoethoxy)benzene can be influenced by various environmental factors. For instance, the degradation of similar nitro compounds has been studied in the context of advanced oxidation processes . .

Biochemical Analysis

Biochemical Properties

4-Nitro-(2-methylaminoethoxy)benzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The nitro group is an electron-withdrawing group, while the amino group is an electron-donating group. This dual nature influences the compound’s reactivity and interaction with enzymes, proteins, and other biomolecules. For instance, the nitro group can form hydrogen bonds with amino acid residues in proteins, while the amino group can participate in nucleophilic attacks .

Cellular Effects

4-Nitro-(2-methylaminoethoxy)benzene affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with specific receptors on the cell surface. This interaction can lead to changes in gene expression and cellular metabolism. For example, the compound may activate or inhibit certain signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis .

Molecular Mechanism

The molecular mechanism of 4-Nitro-(2-methylaminoethoxy)benzene involves its binding interactions with biomolecules. The nitro group can form strong hydrogen bonds with enzymes, leading to enzyme inhibition or activation. Additionally, the amino group can interact with nucleophilic sites on DNA or RNA, potentially affecting gene expression. These interactions can result in changes in cellular function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-nitrophenoxy)ethanamine typically involves the nitration of a suitable precursor, such as 2-methylaminoethoxybenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group onto the benzene ring. The reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and yield optimization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent safety protocols. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and high yield while minimizing the risks associated with handling large quantities of reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-nitrophenoxy)ethanamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Nitric acid and sulfuric acid.

Substitution: Halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso derivatives.

Substitution: Halogenated benzene derivatives.

Scientific Research Applications

N-methyl-2-(4-nitrophenoxy)ethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitro-N-methylaniline: Similar in structure but with an additional nitro group.

2-Amino-4-nitro-N-methylaniline: Similar but with an amino group instead of a methylaminoethoxy group

Uniqueness

The presence of both nitro and methylaminoethoxy groups allows for a diverse range of chemical transformations and applications .

Properties

IUPAC Name |

N-methyl-2-(4-nitrophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-4-2-8(3-5-9)11(12)13/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWNEHIJLURBNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10485309 | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60814-17-7 | |

| Record name | N-Methyl-2-(4-nitrophenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60814-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-nitro-(2-methylaminoethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10485309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)